molecular formula C6H5BrFNO B1475055 4-Bromo-2-fluoro-6-methoxypyridine CAS No. 1227591-12-9

4-Bromo-2-fluoro-6-methoxypyridine

Cat. No.: B1475055
CAS No.: 1227591-12-9
M. Wt: 206.01 g/mol
InChI Key: OXJMCGLOJRTWPU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxypyridine is a halogenated pyridine derivative with substituents at positions 2 (fluoro), 4 (bromo), and 6 (methoxy). This trifunctionalized aromatic heterocycle is of significant interest in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by its substituents. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the electron-withdrawing fluorine and electron-donating methoxy groups modulate the ring’s electronic properties, influencing reactivity and regioselectivity in further derivatization .

Properties

IUPAC Name

4-bromo-2-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJMCGLOJRTWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227591-12-9
Record name 4-bromo-2-fluoro-6-methoxypyridine
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Preparation Methods

Detailed Preparation Steps

Selective Borylation of 2,6-Difluoropyridine

  • Starting Material: 2,6-difluoropyridine.
  • Catalyst: Iridium(I) complex.
  • Ligands: 4,4'-di-tert-butylbipyridine or N-benzyl-1-phenyl-N-(2-pyridylmethyleneamino)methanamine.
  • Solvents: Tetrahydrofuran (THF), cyclohexane, or dioxane.
  • Yield: Approximately 65% yield of the 4-borylated intermediate.

This step selectively functionalizes the 4-position of the pyridine ring, which is crucial for subsequent bromination.

Conversion of Boronic Ester to 4-Bromopyridine

  • Reagents: Copper(II) bromide or copper(I) bromide with an oxidizing agent.
  • Conditions: The boronic ester is treated with the brominating agent in an organic solvent.
  • Outcome: Efficient conversion to 4-bromo-2-fluoropyridine.

Copper(II) bromide is preferred for its efficiency and cleaner reaction profile.

Introduction of the 6-Methoxy Group

  • Reagents: Alkali methoxide such as sodium methoxide or potassium methoxide.
  • Reaction: Nucleophilic substitution of the 6-fluoro substituent with methoxide ion.
  • Conditions: Typically performed in an appropriate solvent under mild heating.
  • Result: Formation of 4-bromo-2-fluoro-6-methoxypyridine.

The substitution is regioselective and high yielding, providing the methoxy group at the 6-position.

Alternative Synthetic Routes and Optimization

An earlier method involved a four-step process starting from 3,5-dichloro-2,4,6-trifluoropyridine, but this had drawbacks such as poor yield and regioselectivity issues, especially during hydrodechlorination and hydrazinylation steps.

The novel two-step iridium-catalyzed borylation and bromination approach significantly improved yield and selectivity, reducing the number of steps and avoiding problematic intermediates.

Reaction Conditions and Workup

  • The borylation is carried out under inert atmosphere with controlled temperature.
  • Bromination is performed in organic solvents with copper bromide reagents.
  • Methoxylation uses sodium methoxide in solvents like THF.
  • Post-reaction workup involves extraction with ethyl acetate and aqueous sodium bicarbonate, acidification, filtration, and drying under reduced pressure at moderate temperatures (around 40 °C).

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Borylation 2,6-difluoropyridine Iridium(I) catalyst, 4,4'-di-tert-butylbipyridine, THF 4-borylated 2,6-difluoropyridine ~65 Regioselective at 4-position
2. Bromination Boronic ester intermediate CuBr2 or CuBr + oxidant, organic solvent 4-bromo-2-fluoropyridine High Copper(II) bromide preferred
3. Methoxylation 4-bromo-2-fluoropyridine Sodium methoxide, mild heating This compound High Nucleophilic substitution at 6-position

Research Findings and Notes

  • The iridium-catalyzed borylation provides a more reliable and higher yield method compared to previous multi-step syntheses.
  • Copper(II) bromide is effective as a brominating agent, avoiding side reactions.
  • Sodium methoxide is the preferred alkoxide for introducing the methoxy group due to its availability and reactivity.
  • The overall synthetic route is efficient, scalable, and produces the target compound in high purity suitable for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

    Oxidation and Reduction Products: Different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Bromo-2-fluoro-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methoxypyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in signal transduction pathways, thereby modulating cellular processes . The molecular targets and pathways involved vary based on the specific derivative or application.

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to 4-Bromo-2-fluoro-6-methoxypyridine, as identified in recent databases and synthetic studies (Table 1):

Table 1: Structural Analogues and Similarity Metrics

Compound Name CAS No. Substituent Positions Similarity Score Key Differences
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 5-Br, 6-OMe, 3-NH₂ 0.82 NH₂ replaces F; positional isomerism
3-Bromo-5-fluoro-2-methoxypyridine 884494-81-9 3-Br, 5-F, 2-OMe 0.76 Substituent positions altered (Br at 3 vs. 4)
4-Bromo-5-fluoro-2-methoxypyridine 884495-01-6 4-Br, 5-F, 2-OMe 0.92 Fluorine at position 5 vs. 2
4-Bromo-5-fluoro-2-methylpyridine 1211590-24-7 4-Br, 5-F, 2-Me 0.73 Methyl replaces methoxy

Electronic and Steric Effects

  • 4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-01-6): With a similarity score of 0.92, this positional isomer differs only in the fluorine’s placement (position 5 vs. 2). The proximity of Br (position 4) and F (position 5) increases steric crowding and may reduce reactivity in electrophilic substitution compared to the 2-fluoro analogue.
  • 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) : The absence of fluorine and presence of an amine group (position 3) significantly alters electronic properties. The NH₂ group is strongly electron-donating, activating the ring toward electrophilic attack, whereas fluorine’s electron-withdrawing nature in the parent compound deactivates the ring .

Biological Activity

4-Bromo-2-fluoro-6-methoxypyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological effects, synthesis methods, and potential applications in various fields, supported by data tables and research findings.

Molecular Formula: C₆H₄BrFNO
Molecular Weight: 202.01 g/mol
CAS Number: 1227564-33-1

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Halogenation Reactions: Utilizing bromine and fluorine sources to introduce halogens at specific positions on the pyridine ring.
  • Methoxy Group Introduction: Employing methoxy reagents to add the methoxy group at the 6-position.

These synthetic routes underscore the compound's accessibility for research and development purposes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potent anticancer effect that warrants further investigation .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (nM)Reference
L1210<10
HeLa<20

Enzyme Inhibition

The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. By inhibiting these enzymes, it can alter the pharmacokinetics of co-administered drugs, leading to significant clinical implications.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Cytochrome P450 Enzymes: The inhibition of these enzymes affects drug metabolism and may lead to altered therapeutic outcomes.
  • Cell Signaling Pathways: The compound may modulate mitogen-activated protein kinases (MAPKs), influencing cellular responses to growth factors and stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-6-methoxypyridine, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is commonly employed:

Methoxylation : Introduce the methoxy group via nucleophilic aromatic substitution (SNAr) using sodium methoxide on a bromo-fluoro precursor.

Halogenation : Fluorination can be achieved via Balz-Schiemann reaction using fluoroboric acid and nitrosyl tetrafluoroborate .

  • Key Considerations : Temperature control (<0°C) during fluorination minimizes side reactions. Nickel-catalyzed reductive coupling (as in analogous pyridine syntheses) may improve regioselectivity . Yield optimization requires inert atmospheres (argon/nitrogen) to prevent hydrolysis of intermediates.

Q. How can purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • HPLC-MS : Confirm molecular weight ([M+H]+ expected at ~220.0 Da) and detect impurities.
  • NMR : Compare 1H^{1}\text{H} and 13C^{13}\text{C} spectra with literature data (e.g., δ ~8.2 ppm for pyridine H3; δ ~55 ppm for methoxy carbon) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL (via SHELX suite) to refine crystal structures, leveraging high-resolution data (>1.0 Å) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

  • Regiocontrol Techniques :

  • Directed Ortho-Metalation (DoM) : Utilize the methoxy group as a directing group for lithiation at the C5 position, enabling C-H activation for further substitution .
  • Cross-Coupling : Suzuki-Miyaura coupling at the C4 bromine site requires careful ligand selection (e.g., SPhos or XPhos) to suppress defluorination .
    • Contradiction Management : Conflicting reactivity (e.g., competing fluorination vs. bromine displacement) can arise; mitigate via low-temperature kinetics studies and DFT calculations to map transition states.

Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for derivatives of this compound?

  • Troubleshooting Workflow :

Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotational barriers in substituents) causing unexpected splitting.

2D NMR (COSY, NOESY) : Assign coupling interactions and confirm spatial proximity of substituents.

Isotopic Labeling : Introduce 19F^{19}\text{F} or 2H^{2}\text{H} labels to isolate signal overlaps .

  • Case Example : Aromatic proton splitting inconsistencies may stem from fluorine’s strong anisotropic effects; compare with fluorinated pyrimidine analogs .

Q. What safety protocols are critical for handling hazardous intermediates in the synthesis of this compound?

  • Risk Mitigation :

  • Fluorinated Intermediates : Use fluoropolymer-lined equipment to prevent corrosion. Monitor for HF release during hydrolysis.
  • Brominated Byproducts : Segregate waste streams and employ activated carbon filtration for bromine scavenging .
    • PPE : Full-face respirators with acid gas cartridges and butyl rubber gloves are mandatory during scale-up .

Data-Driven Research Challenges

Q. How can computational modeling enhance the design of this compound-based catalysts or ligands?

  • Methodology :

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic effects of substituents on pyridine’s π-system.
  • Docking Studies : Simulate ligand-protein interactions (e.g., with kinases) using AutoDock Vina, focusing on fluorine’s role in binding affinity .
    • Validation : Correlate computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to validate models.

Q. What are the implications of crystallographic twinning or disorder in structural studies of this compound?

  • Crystallography Best Practices :

  • Twinning Analysis : Use PLATON’s TWIN tool to detect twinning and refine structures with SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : For flexible methoxy/fluoro groups, apply PART instructions and restrain anisotropic displacement parameters (ADPs) .
    • Data Quality : High-resolution synchrotron data (λ ~0.7 Å) improves electron density maps for disordered regions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluoro-6-methoxypyridine
Reactant of Route 2
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4-Bromo-2-fluoro-6-methoxypyridine

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